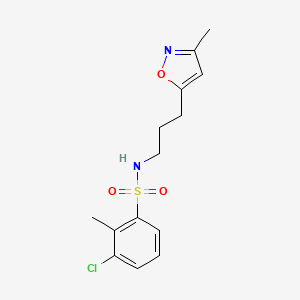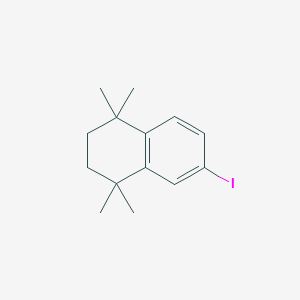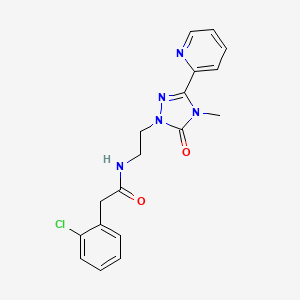
3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities, including antitumor properties. The papers provided discuss various benzenesulfonamide derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzenesulfonyl chlorides. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide . Similarly, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting potassium salts with various amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using X-ray diffraction analysis. For example, a novel single crystal of a related compound was investigated using this technique, revealing hydrogen bonding that contributes to the layer structure in the crystal . Such structural analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be influenced by the substituents on the benzene ring. The presence of electron-donating or electron-withdrawing groups can affect the compounds' ability to interact with enzymes or receptors. For example, some sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. The crystal packing interactions, as revealed by Hirshfeld surface analysis, can also provide insights into the compound's solid-state properties .
Case Studies
Several of the papers discuss the biological activities of benzenesulfonamide derivatives, particularly their antitumor activities. For instance, certain derivatives have shown cytotoxic activities against tumor cell lines, and their structure-activity relationships have been discussed . These studies are relevant case studies for understanding the potential biological applications of "this compound".
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-HIV Activities
Novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety have shown promising results in vitro for their antimicrobial and anti-HIV activities. These compounds were prepared through chlorosulfonation, indicating a significant potential in pharmaceutical research targeting infectious diseases (Iqbal et al., 2006).
Photodynamic Therapy for Cancer Treatment
A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base has been synthesized and characterized. Its photophysical and photochemical properties make it a valuable candidate for photodynamic therapy applications in cancer treatment. This compound demonstrates high singlet oxygen quantum yield and good fluorescence properties, essential for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
New Schiff bases of sulfa drugs have been synthesized and evaluated for their enzyme inhibitory activities. These compounds, derived from sulfamethoxazole and sulfisoxazole, showed significant inhibition on various enzyme activities, indicating potential therapeutic applications in managing diseases through targeted enzyme inhibition (Alyar et al., 2019).
Environmental Impact Studies
The occurrence of benzenesulfonamide derivatives, including benzotriazoles and benzothiazoles, in outdoor air particulate matter samples has been investigated, providing insights into human exposure and environmental distribution of these compounds. Such studies are crucial for assessing the environmental and health impacts of these widely used industrial chemicals (Maceira, Marcé, & Borrull, 2018).
Mecanismo De Acción
Target of Action
The primary targets of the compound 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, and the presence of other molecules, among others
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-10-9-12(20-17-10)5-4-8-16-21(18,19)14-7-3-6-13(15)11(14)2/h3,6-7,9,16H,4-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXVIXNSGWLDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)






![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)


![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)